6-methoxy-N2-methylpyridine-2,3-diamine

Lipophilicity Drug design ADME

6-Methoxy-N2-methylpyridine-2,3-diamine (CAS 90817-34-8) is a substituted pyridine-2,3-diamine building block characterized by a 6-methoxy group and an N2-methyl substitution. Its molecular formula is C7H11N3O with a molecular weight of 153.18 g/mol.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 90817-34-8
Cat. No. B1353557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N2-methylpyridine-2,3-diamine
CAS90817-34-8
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=N1)OC)N
InChIInChI=1S/C7H11N3O/c1-9-7-5(8)3-4-6(10-7)11-2/h3-4H,8H2,1-2H3,(H,9,10)
InChIKeyATCBPVDYYNJHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-N2-methylpyridine-2,3-diamine (CAS 90817-34-8): Chemical Identity and Procurement-Ready Specifications


6-Methoxy-N2-methylpyridine-2,3-diamine (CAS 90817-34-8) is a substituted pyridine-2,3-diamine building block characterized by a 6-methoxy group and an N2-methyl substitution. Its molecular formula is C7H11N3O with a molecular weight of 153.18 g/mol . The compound is commercially available as a free base with a purity specification of 97% and is also supplied as a dihydrochloride salt (CAS 83732-72-3) for applications requiring enhanced aqueous solubility . Regulatory documentation from ECHA confirms its use as a restricted hair dye intermediate under Annex III of the EU Cosmetics Regulation, with a maximum permitted concentration of 0.68% in finished formulations [1]. The compound's structural features—specifically the ortho-diamine array and the electron-donating methoxy substituent—confer a distinct reactivity profile that differentiates it from simpler pyridine-2,3-diamines in both synthetic and biological contexts.

Why 6-Methoxy-N2-methylpyridine-2,3-diamine Cannot Be Replaced by Simpler Pyridine-2,3-diamine Analogs in Critical Applications


Generic substitution of pyridine-2,3-diamines is precluded by the functional consequences of substituent variation. The 6-methoxy group in this compound exerts an electron-donating effect that modulates both the nucleophilicity of the adjacent amine and the overall lipophilicity of the molecule—directly impacting reaction kinetics in heterocycle synthesis and passive membrane permeability in biological assays . The N2-methyl substitution further distinguishes it from unsubstituted diamines by altering hydrogen-bonding capacity and steric accessibility of the 2-amino group. These structural differences are not incremental; they translate into quantifiable divergence in physicochemical properties (e.g., predicted LogP, hydrogen bond donor count) and regulatory classification (e.g., ECHA Annex III restriction with a specific 0.68% maximum concentration) that are absent for the unsubstituted parent compound [1]. Consequently, substituting with a simpler analog such as pyridine-2,3-diamine (CAS 452-58-4) or N2-methylpyridine-2,3-diamine (CAS 5028-20-6) would alter both synthetic outcome and compliance profile, rendering the generic interchange scientifically and regulatorily invalid.

Quantitative Differentiation Evidence for 6-Methoxy-N2-methylpyridine-2,3-diamine Versus Key Structural Comparators


Lipophilicity Differentiation: Elevated Predicted LogP Relative to Unsubstituted and N2-Methyl Pyridine-2,3-diamines

The predicted octanol-water partition coefficient (LogP) for 6-methoxy-N2-methylpyridine-2,3-diamine is 0.94 , which is substantially higher than the predicted LogP of the simpler comparator N2-methylpyridine-2,3-diamine (0.50) and the unsubstituted parent pyridine-2,3-diamine (predicted LogP ≈ -0.5) [1]. The 6-methoxy substituent contributes approximately +0.44 to +1.4 LogP units relative to these analogs, reflecting enhanced membrane permeability potential.

Lipophilicity Drug design ADME

Hydrogen Bond Donor Capacity: Reduced HBD Count Enhances Synthetic Versatility

6-Methoxy-N2-methylpyridine-2,3-diamine possesses 3 hydrogen bond donors (HBD) , which is 1 fewer than the unsubstituted pyridine-2,3-diamine (4 HBD) [1] and identical to the N2-methyl analog (3 HBD) . The reduction from 4 to 3 HBD, achieved through N2-methylation, decreases the compound's polarity and improves its compatibility with non-aqueous reaction media, while retaining sufficient H-bonding capacity for target engagement. The 6-methoxy group does not alter HBD count but contributes an additional hydrogen bond acceptor (total of 4 HBA versus 3 for N2-methyl analog).

Medicinal chemistry Lead optimization Solubility

Regulatory Differentiation: EU Cosmetics Annex III Restriction with Quantified Maximum Concentration

Under the EU Cosmetics Regulation (EC) No 1223/2009, Annex III, 6-methoxy-N2-methylpyridine-2,3-diamine hydrochloride salt is subject to a specific quantitative restriction: the maximum concentration in finished oxidative and non-oxidative hair dye products is 0.68% (calculated as free base; 1.0% as dihydrochloride) [1]. This restriction is accompanied by mandatory conditions: the product must not be used with nitrosating agents, the maximum nitrosamine content must not exceed 50 μg/kg, and the product must be kept in nitrite-free containers [1]. By contrast, simpler analogs such as pyridine-2,3-diamine (CAS 452-58-4) and N2-methylpyridine-2,3-diamine (CAS 5028-20-6) are not listed in Annex III and thus lack this defined regulatory boundary for cosmetic use.

Cosmetic compliance Regulatory affairs Hair dye

Purity Specification Differentiation: Documented 97% Minimum Purity Baseline

Commercially sourced 6-methoxy-N2-methylpyridine-2,3-diamine is specified at a minimum purity of 97% . This purity threshold is critical for applications requiring stoichiometric precision, such as library synthesis or the preparation of advanced intermediates where impurities can propagate to downstream products. While many small-molecule building blocks are offered at ≥95% purity, the 97% specification reduces the impurity burden by a minimum of 2 absolute percentage points relative to a 95% baseline, corresponding to a 40% reduction in total impurities (from ≤5% to ≤3%).

Quality control Synthesis Reproducibility

Validated Application Scenarios for 6-Methoxy-N2-methylpyridine-2,3-diamine Based on Quantitative Differentiation Evidence


Synthesis of Lipophilic Kinase Inhibitor Scaffolds

The elevated predicted LogP (0.94) and reduced hydrogen bond donor count (3 HBD) of 6-methoxy-N2-methylpyridine-2,3-diamine position it as a privileged intermediate for constructing kinase inhibitor cores that require enhanced passive permeability. In medicinal chemistry programs targeting intracellular kinases—particularly those where CNS penetration or oral bioavailability is a design objective—this building block offers a quantifiable advantage over the more polar N2-methylpyridine-2,3-diamine (LogP 0.50) and the unsubstituted pyridine-2,3-diamine (LogP ≈ -0.5) . The ortho-diamine motif enables cyclocondensation to form fused heterocycles (e.g., imidazo[4,5-b]pyridines, pyrido[2,3-d]pyrimidines) that occupy the ATP-binding pocket of kinases, while the 6-methoxy group can be retained or further derivatized to modulate target selectivity [1].

Regulatory-Compliant Hair Dye Formulation Development

For cosmetic chemists developing oxidative or non-oxidative hair dye formulations intended for the EU market, 6-methoxy-N2-methylpyridine-2,3-diamine (as its hydrochloride or dihydrochloride salt) is one of the few pyridine-2,3-diamine derivatives with a clearly defined regulatory framework. The Annex III restriction—maximum 0.68% as free base, with mandatory nitrosamine control (≤50 μg/kg) and nitrite-free packaging—provides a quantifiable compliance target that streamlines formulation development and dossier preparation [2]. Substituting with an unlisted analog would introduce regulatory uncertainty and potentially delay market authorization. The compound functions as a coupler (secondary intermediate) that reacts with primary dye precursors to generate stable, long-lasting blue shades upon oxidation [2].

High-Throughput Library Synthesis Requiring Defined Purity Baselines

Automated synthesis platforms and high-throughput medicinal chemistry workflows demand building blocks with consistently high purity to minimize downstream purification and reduce false-positive rates in biological screening. The 97% purity specification of this compound provides a verifiable quality benchmark that is 2 absolute percentage points higher than the typical 95% threshold, corresponding to a 40% reduction in maximum impurity content. This translates to fewer failed reactions, higher isolated yields of final library compounds, and more reliable structure-activity relationship (SAR) interpretation. The compound's liquid physical form at ambient temperature [3] further facilitates automated liquid handling and dispensing in robotic synthesis systems.

Structure-Activity Relationship Studies on Pyridine-2,3-diamine Substitution Patterns

For researchers systematically probing the SAR of substituted pyridine-2,3-diamines, this compound serves as a critical comparator within a matched molecular pair analysis. The presence of both N2-methyl and 6-methoxy substituents allows direct quantification of the contribution of each group to physicochemical and biological endpoints. For instance, comparing 6-methoxy-N2-methylpyridine-2,3-diamine (LogP 0.94, 3 HBD) with N2-methylpyridine-2,3-diamine (LogP 0.50, 3 HBD) isolates the effect of the 6-methoxy group (+0.44 LogP units), while comparison with pyridine-2,3-diamine (LogP -0.5, 4 HBD) reveals the combined effect of both substitutions . This systematic approach enables rational design of analogs with tailored permeability, solubility, and target engagement profiles.

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